2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-iodo-8-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClIN4O2/c1-8-5-9(20)6-10-14(8)22-16(26-17(10)25)12-7-13(18)23-24(12)15-11(19)3-2-4-21-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUQAMFSOPQGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119936 | |
| Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-iodo-8-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736995-63-4 | |
| Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-iodo-8-methyl-4H-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736995-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-iodo-8-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and case studies.
The molecular formula of the compound is with a molecular weight of approximately 420.17 g/mol. The structure features a pyrazole ring substituted with bromine and chlorine, an iodo group, and a benzo[d][1,3]oxazin moiety, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including E. coli and S. aureus, with promising results indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anticancer Properties
The pyrazole scaffold is recognized for its anticancer potential. Studies indicate that compounds containing the pyrazole nucleus demonstrate cytotoxic effects against several cancer cell lines. For example, some derivatives have shown IC50 values comparable to established chemotherapeutics . The mechanism of action often involves inhibition of key enzymes or pathways associated with tumor growth.
Anti-inflammatory Effects
The anti-inflammatory activities of pyrazole derivatives have been well-documented. Compounds similar to the one have been evaluated for their ability to reduce inflammation in animal models, showing effectiveness comparable to standard anti-inflammatory drugs such as indomethacin .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The incorporation of halogen atoms (bromine and iodine) and the pyridine moiety is crucial for enhancing biological activity.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazole derivatives, a compound structurally similar to This compound was tested on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity and potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound exhibited a reduction in edema comparable to that seen with standard anti-inflammatory agents, indicating its potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Containing Heterocycles
Pyrazole derivatives are widely studied for their pharmacological and electronic properties. A structurally related compound, 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (referred to as Compound 41 in Molecules 2013), shares the following similarities with the target compound:
- Pyrazole backbone : Both compounds feature a substituted pyrazole ring, which is critical for π-π stacking and hydrogen-bonding interactions.
- Halogen substituents : Bromine is present in both molecules, though the target compound additionally includes iodine and chlorine.
- Polycyclic frameworks: The benzooxazinone core in the target compound and the triazinoindole-dihydroindolone system in Compound 41 both contribute to rigid, planar geometries .
Key structural differences :
- Core heterocycle: The target compound uses a benzooxazinone scaffold, whereas Compound 41 employs a fused triazinoindole-dihydroindolone system.
- Substituent diversity: The iodine and 3-chloropyridinyl groups in the target compound introduce distinct steric and electronic effects compared to Compound 41’s 4-bromophenyl and triazinoindole groups.
Electronic and Reactivity Profiles
Computational studies using tools like Multiwfn (a wavefunction analyzer) enable direct comparison of electronic properties. Hypothetical analysis of the target compound versus Compound 41 might reveal:
- Bond order and aromaticity: The benzooxazinone core may exhibit lower aromatic stabilization than the triazinoindole system, affecting charge delocalization .
Interpretation :
- The reduced polar surface area (vs. Compound 41) may improve blood-brain barrier penetration.
Functional Implications
- Bioactivity: The iodine atom in the target compound could enhance binding to thyroid hormone receptors or halogen-sensitive enzymes, whereas Compound 41’s triazinoindole system might target DNA topoisomerases .
- Synthetic versatility : The methyl and iodo groups in the target compound offer sites for further functionalization, such as Suzuki-Miyaura couplings, which are less feasible in Compound 41 due to its fused ring system.
Preparation Methods
Synthesis of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole Intermediate
- The pyrazole intermediate bearing the 3-chloro-pyridin-2-yl substituent and bromine at the 5-position is prepared through a cyclization reaction involving hydrazine derivatives and halogenated pyridine precursors.
- According to patent WO2021076839A1, the synthesis involves halogenation and carboxylation steps to afford 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, which serves as a key intermediate for further transformations.
Formation of the Benzo[d]oxazin-4-one Core
- The benzoxazinone ring system is constructed by cyclization reactions involving 2-aminobenzoic acid derivatives or related precursors with suitable acylating agents.
- Literature on quinazolin-4(3H)-ones and related benzoxazinones indicates that reaction with acetic anhydride or formamide can facilitate ring closure to form the oxazinone system with high yield (up to 72% at 80°C).
Coupling of Pyrazole and Benzoxazinone Units
- The final coupling step involves linking the 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl moiety to the 6-iodo-8-methyl-benzo[d]oxazin-4-one framework.
- This is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, using appropriate boronic acid or amine derivatives.
- Copper iodide and cesium carbonate in DMF at 40°C for 12 hours have been reported as effective conditions for similar heterocyclic coupling reactions.
Representative Reaction Conditions and Yields
Analytical and Purification Considerations
- The final compound is purified by chromatographic techniques such as column chromatography or preparative HPLC.
- Characterization is typically done by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.
- The presence of multiple halogens (Br, Cl, I) requires careful monitoring to avoid dehalogenation or side reactions.
Summary of Research Findings
- The preparation of 2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d]oxazin-4-one involves a modular approach starting from halogenated pyrazole and benzoxazinone intermediates.
- Patent literature (WO2021076839A1, WO2021076835A8) provides detailed synthetic routes for the pyrazole intermediates, emphasizing halogenation and carboxylation steps.
- Scientific reviews on related benzoxazinone and quinazolinone systems describe efficient cyclization and substitution protocols that can be adapted for this compound's core.
- Cross-coupling reactions under mild conditions enable the final assembly of the molecule with moderate to good yields.
- The synthetic route requires precise control of reaction conditions to maintain the integrity of sensitive halogen substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing the pyrazole core in 2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one?
- Methodological Answer : The pyrazole moiety can be synthesized via cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions. A patent by FMC Corporation () describes the synthesis of a related pyrazole-carboxylic acid derivative using pyrazole derivatives as precursors. Key steps include halogenation (bromination) and coupling with substituted pyridines under controlled temperature (60–80°C) and inert atmosphere.
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (to identify substituents and coupling patterns), HRMS (for molecular weight verification), and X-ray crystallography (for absolute configuration). For example, provides detailed NMR shifts (δ 4.05–8.08 ppm for protons, δ 36.01–163.45 ppm for carbons) and HRMS data (deviation <0.0002 Da) for a structurally similar oxadiazole compound.
Q. What solvents and reaction conditions are optimal for coupling the pyridine and benzoxazinone moieties?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C are preferred for Suzuki-Miyaura couplings involving halogenated pyridines. highlights the importance of solvent choice (e.g., THF vs. acetonitrile) in controlling reaction kinetics and regioselectivity for multi-ring systems.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling in NMR) can be addressed via 2D NMR techniques (COSY, HSQC) or isotopic labeling. For example, resolves ambiguities in benzimidazole derivatives by correlating NOESY data with X-ray structures to confirm spatial arrangements.
Q. What strategies mitigate competing side reactions during iodination of the benzoxazinone ring?
- Methodological Answer : Iodination at the 6-position requires careful control of electrophilic conditions. Use of N-iodosuccinimide (NIS) in acetic acid at 0–5°C minimizes over-iodination (). Monitoring via TLC or in-situ FTIR helps track reaction progress.
Q. How does the electronic environment of the 3-chloro-pyridin-2-yl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro substituent activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). demonstrates that halogenated pyridines enhance reactivity in Pd-catalyzed couplings, with DFT calculations used to predict electron density at reactive sites.
Q. What methodologies assess the environmental fate and biodegradation of this compound?
- Methodological Answer : Environmental persistence can be studied via OECD 301/302 guidelines (aqueous biodegradability) or HPLC-MS/MS to track degradation products. outlines protocols for evaluating abiotic transformations (hydrolysis, photolysis) and biotic pathways (microbial degradation in soil/water systems).
Q. How can computational modeling predict the compound’s bioactivity against target enzymes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
